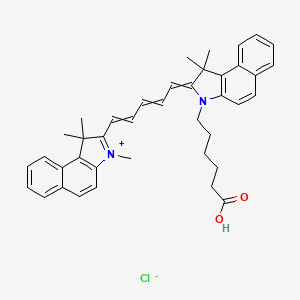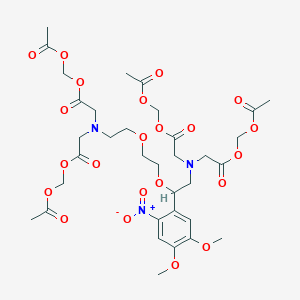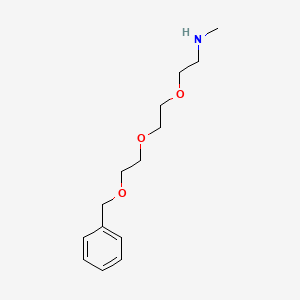
N-(azide-PEG4)-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(azide-PEG4)-3 is an amine-reactive compound that is widely used in various fields of scientific research. It is known for its ability to derivatize primary amines of proteins or amine-coated polymer surfaces, facilitating the ligation to phosphine-modified molecules. The compound features an azide group, which is highly reactive and can participate in a variety of chemical reactions, making it a versatile tool in chemical biology and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions usually involve mild temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of N-(azide-PEG4)-3 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography and crystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
N-(azide-PEG4)-3 undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via copper-free click reactions.
Staudinger Ligation: The azide group reacts with phosphine-labeled molecules to form stable amide bonds.
Common Reagents and Conditions
Copper-Catalyzed Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
Copper-Free Reactions: Strained cyclooctynes such as dibenzocyclooctyne (DBCO) are used in copper-free click reactions.
Staudinger Ligation: Phosphine reagents are used to facilitate the Staudinger ligation.
Major Products Formed
The major products formed from these reactions are typically stable triazole linkages in the case of click chemistry reactions and stable amide bonds in the case of Staudinger ligation .
Aplicaciones Científicas De Investigación
N-(azide-PEG4)-3 has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and materials through click chemistry and other bioorthogonal reactions
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids for various biological studies
Medicine: Utilized in the development of drug delivery systems and diagnostic tools
Industry: Applied in the production of functionalized polymers and materials for various industrial applications
Mecanismo De Acción
The mechanism of action of N-(azide-PEG4)-3 involves the reactivity of the azide group, which can participate in various chemical reactions. The azide group reacts with terminal alkynes or strained cyclooctynes to form stable triazole linkages through click chemistry. In Staudinger ligation, the azide group reacts with phosphine-labeled molecules to form stable amide bonds. These reactions are highly specific and efficient, making this compound a valuable tool in chemical biology and materials science .
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG4-NHS Ester: Similar in structure and reactivity, used for labeling and modification of biomolecules.
NHS-PEG4-Azide: Another similar compound with comparable applications in protein labeling and crosslinking.
Uniqueness
N-(azide-PEG4)-3 is unique due to its high reactivity and versatility in various chemical reactions. Its ability to participate in both click chemistry and Staudinger ligation makes it a valuable tool for a wide range of scientific applications. Additionally, its compatibility with various solvents and reaction conditions further enhances its utility in research and industrial settings .
Propiedades
Fórmula molecular |
C39H54ClN5O7S |
|---|---|
Peso molecular |
772.4 g/mol |
Nombre IUPAC |
2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium;chloride |
InChI |
InChI=1S/C39H54N5O7S.ClH/c1-39(2)33-11-7-8-12-34(33)43(18-21-47-26-29-50-28-25-46-20-17-41-42-40)37(39)15-5-4-6-16-38-44(35-13-9-10-14-36(35)52-38)19-22-48-27-30-51-32-31-49-24-23-45-3;/h4-16H,17-32H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
MHHLVWQRJSAVFX-UHFFFAOYSA-M |
SMILES canónico |
CC1(C2=CC=CC=C2N(C1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCOC)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(S)-hydroxy(phenyl)methyl]-2-N-methyl-4-N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide](/img/structure/B11931004.png)

![[1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine](/img/structure/B11931021.png)
![(E)-but-2-enedioic acid;methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B11931024.png)

![ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate](/img/structure/B11931049.png)

![3-Amino-2H-[1,2'-bipyridin]-2-one](/img/structure/B11931060.png)



![(2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B11931101.png)

![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11931113.png)
